Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
Brand Name: Vulcanchem
CAS No.: 502841-91-0
VCID: VC2523578
InChI: InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6)
SMILES: CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O
Molecular Formula: C13H16BrNO6
Molecular Weight: 362.17 g/mol

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate

CAS No.: 502841-91-0

Cat. No.: VC2523578

Molecular Formula: C13H16BrNO6

Molecular Weight: 362.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate - 502841-91-0

Specification

CAS No. 502841-91-0
Molecular Formula C13H16BrNO6
Molecular Weight 362.17 g/mol
IUPAC Name ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid
Standard InChI InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key WFHZKGVEKQGFSE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O
Canonical SMILES CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is characterized by its distinctive molecular structure and physical properties. The compound consists of an ethyl 3-amino-3-(3-bromophenyl)propanoate component paired with oxalic acid.

Basic Identification Parameters

ParameterValue
CAS Number502841-91-0
Molecular FormulaC₁₃H₁₆BrNO₆
Molecular Weight362.17 g/mol
PubChem CID16495256
IUPAC Nameethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid
MDL NumberMFCD02663240

The compound features a bromine atom at the meta position of the phenyl ring, which significantly influences its physicochemical properties and potential biological interactions .

Structural Components

The molecular structure consists of several key functional groups:

  • An ethyl ester group (-COOEt)

  • A primary amino group (-NH₂)

  • A 3-bromophenyl moiety

  • Oxalic acid component (as salt former)

The bromine substituent at the meta position of the phenyl ring creates a unique electronic distribution that affects the compound's reactivity and binding properties in biological systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is essential for its handling, storage, and application in research settings.

Physical Properties

PropertyValue
Physical StateSolid
AppearanceCrystalline powder
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
Topological Polar Surface Area127 Ų
Heavy Atom Count21
Complexity282
Undefined Atom Stereocenter Count1

The compound has moderate water solubility due to the presence of both hydrophilic (amino, ester, oxalate) and hydrophobic (bromophenyl) moieties .

Chemical Reactivity

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate demonstrates reactivity patterns typical of beta-amino esters:

  • The primary amino group can participate in nucleophilic substitution reactions

  • The ester group is susceptible to hydrolysis under basic or acidic conditions

  • The bromine substituent allows for further functionalization through metal-catalyzed coupling reactions

  • The oxalate component can dissociate in solution, affecting solubility and crystallinity

The presence of an undefined stereocenter suggests that the commercial form may exist as a racemic mixture unless specifically synthesized as a single enantiomer .

Synthesis Methodologies

Several synthetic approaches have been developed for the preparation of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds.

Transition Metal-Catalyzed Cross-Coupling

One common approach involves palladium-catalyzed Negishi cross-coupling reactions. This method typically employs:

  • A zinc reagent

  • Palladium catalyst such as Pd₂(dba)₃

  • Phosphine ligands like SPhos

  • Aryl bromides or triflates as coupling partners

This synthetic route can achieve good to excellent yields with high stereoselectivity under optimized conditions .

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives represents another important synthetic pathway:

Catalyst SystemSubstrateConditionsYield (%)Enantioselectivity (% ee)
Rh-BDPMI(E)-β-acylamino acrylates1 atm H₂58-10089-97
Rh-phosphoramidite(E)-enaminesCH₂Cl₂ or i-PrOH, 1-25 bar H₂10098-99
Rh-diphenylphosphino-propane(E)-enaminesTFE, 1 bar H₂-52-97

These methods demonstrate the ability to control stereochemistry during the synthesis, which is crucial for potential biological applications .

Formation of Oxalate Salt

The oxalate salt is typically formed by treating the free base of Ethyl 3-amino-3-(3-bromophenyl)propanoate with oxalic acid in an appropriate solvent system. This salt formation often improves:

  • Crystallinity

  • Stability

  • Handling properties

  • Solubility profile

The oxalate counterion can influence the physicochemical properties of the compound, making it more suitable for certain applications and formulations .

Structural Analogs and Derivatives

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate belongs to a broader family of beta-amino acid derivatives with varying substituents and salt forms.

Positional Isomers

Several positional isomers have been reported with different substitution patterns:

CompoundCAS NumberPosition of BromineSalt Form
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate502841-91-0metaOxalate
Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride1354940-98-9paraHydrochloride
Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride502841-89-6orthoHydrochloride

The position of the bromine atom on the phenyl ring can significantly affect the compound's electronic properties, steric profile, and biological activity .

Other Structural Variations

Additional structural analogs include:

  • Variations in the ester group (methyl vs. ethyl)

  • Different halogen substituents (chloro, fluoro, iodo)

  • Alternative salt forms (hydrochloride, sulfate, free base)

  • Stereochemically pure forms ((S) or (R) configuration)

These variations create a diverse chemical space that can be explored for structure-activity relationships in drug development .

Applications in Medicinal Chemistry

Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds have significant potential in medicinal chemistry and pharmaceutical research.

Pharmacological Significance

The compound exhibits several properties that make it valuable for drug development:

  • The beta-amino acid scaffold is present in numerous bioactive compounds

  • The bromophenyl moiety provides opportunities for receptor interactions through halogen bonding

  • The ester functionality can act as a prodrug strategy or be hydrolyzed to the corresponding acid

  • The compound's moderately complex structure allows for further derivatization

These characteristics make it a promising starting point for developing compounds with diverse biological activities.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate.

Spectroscopic Properties

Several spectroscopic techniques are employed for the characterization of this compound:

Analytical TechniqueKey Information Provided
¹H NMRProton environments, stereochemistry, purity
¹³C NMRCarbon framework, functional groups
Mass SpectrometryMolecular weight confirmation, fragmentation pattern
IR SpectroscopyFunctional group identification (NH₂, C=O, C-Br)
X-ray CrystallographyAbsolute configuration, crystal packing

The presence of the bromine atom provides a distinctive isotope pattern in mass spectrometry, aiding in compound identification .

Chromatographic Behavior

Chromatographic techniques are valuable for assessing purity and for separation of stereoisomers:

  • HPLC analysis typically employs reverse-phase conditions with UV detection

  • Chiral HPLC can resolve enantiomers if the compound exists as a racemic mixture

  • TLC systems using various solvent combinations can aid in reaction monitoring

  • Gas chromatography may require derivatization due to the compound's polarity

These analytical approaches ensure the quality and consistency of the compound for research applications .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
Signal WordWarning

Appropriate precautionary measures should be implemented when handling this compound .

Research Developments and Future Prospects

The continued investigation of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds presents several opportunities for advancement in both chemical methodology and biological applications.

Synthetic Methodology Innovations

Recent developments in synthetic approaches include:

  • Improved asymmetric catalytic methods for stereoselective synthesis

  • Green chemistry approaches with reduced environmental impact

  • Flow chemistry adaptations for scalable production

  • Catalyst innovations for higher efficiency and selectivity

These advancements are expanding access to this compound class with better control over stereochemistry and improved yields .

Emerging Applications

Future research directions may explore:

  • Development of structure-activity relationships for specific biological targets

  • Incorporation into peptidomimetic scaffolds

  • Utilization as building blocks for more complex bioactive molecules

  • Further derivatization through the bromine functionality

  • Exploration of solid-state properties for improved formulation

The versatility of this compound class suggests continued relevance in medicinal chemistry and drug discovery efforts .

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